1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Description
1-Benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (hereafter referred to by its full name) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a benzyl group at the N1 position and a hydroxyamidine moiety at the C4 position. This structure combines the rigidity of the triazole ring with the hydrogen-bonding capability of the hydroxyamidine group, making it a versatile building block in medicinal and synthetic chemistry.
Properties
IUPAC Name |
1-benzyl-N'-hydroxytriazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10(13-16)9-7-15(14-12-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTJREFXTKAGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Alkyne Cycloaddition (Click Chemistry)
The most common and efficient route for synthesizing 1,2,3-triazoles involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides regioselective formation of 1,4-disubstituted triazoles.
- Benzyl azide reacts with terminal alkynes in the presence of Cu(I) catalysts.
- The reaction is typically performed in a mixture of water and organic solvents like DMSO or ethanol at room temperature or under microwave irradiation for enhanced efficiency.
- Reaction times vary from 2 to 6 minutes under microwave conditions, with yields reaching 88-90%.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Cu(I) (e.g., CuSO₄ + sodium ascorbate) | 80-90% | Yahya et al. (2024) |
| Solvent | DMSO/H₂O | - | |
| Reaction Time | 2-6 minutes (microwave) | - |
Alternative Catalytic Methods
- Nickel catalysis (e.g., Cp₂Ni/Xantphos) has been explored but with limited success for specific derivatives due to steric and electronic factors, especially when ester groups are present near the reaction site.
Formation of the Carboximidamide Group
The functionalization of the triazole core to introduce the N'-hydroxy-1,2,3-triazole-4-carboximidamide moiety involves the following steps:
Conversion of the Triazole to a Carboximidamide
- The intermediate triazole bearing a suitable leaving group (e.g., halogen or ester) at position 4 is reacted with amidine precursors.
- Typical reagents include hydroxylamine derivatives or amidine salts under basic conditions to facilitate nucleophilic substitution or addition.
Hydroxylamine-mediated N'-Hydroxy Formation
- Hydroxylamine derivatives are reacted with the triazole intermediate, often under reflux conditions, to form the N'-hydroxy group.
- This step is crucial for obtaining the desired N'-hydroxy-1,2,3-triazole-4-carboximidamide.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| N'-Hydroxy formation | Hydroxylamine derivatives | Reflux, basic medium | 65-75% |
Synthesis of Precursors and Final Compound
Benzyl Azide Preparation
- Benzyl azide is synthesized via nucleophilic substitution of benzyl chloride with sodium azide in a polar aprotic solvent like DMF at 50-55°C.
- The reaction is exothermic and requires careful temperature control.
Final Assembly
- The benzyl azide undergoes CuAAC with terminal alkynes, followed by functionalization with amidine or hydroxylamine derivatives to install the carboximidamide group.
- Purification is achieved via column chromatography and distillation, ensuring high purity.
Data Summary and Comparative Table
Notes on Optimization and Research Findings
- Microwave-assisted CuAAC significantly reduces reaction time and improves yields.
- The presence of ester groups near the reaction site can hinder catalytic efficiency, requiring alternative strategies such as ester movement or protection.
- Large-scale synthesis protocols emphasize safety, cost-effectiveness, and high purity, with distillation and chromatography as key purification steps.
- The choice of solvent and catalyst greatly influences regioselectivity and yield, with ethanol, DMSO, and water being preferred solvents.
Chemical Reactions Analysis
1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines .
Scientific Research Applications
Structural Representation
| Property | Description |
|---|---|
| InChI Key | RKTJREFXTKAGMC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(N=N2)C(=NO)N |
Pharmaceutical Applications
1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide has been studied for its potential as a carbonic anhydrase-II inhibitor . This enzyme plays a crucial role in various physiological processes, and its inhibition can lead to therapeutic effects in conditions such as glaucoma and edema. The compound binds to the active site of the enzyme, preventing its normal function, which can be beneficial in drug development for related diseases.
Agrochemical Applications
Research has indicated that triazole compounds can exhibit fungicidal properties. This compound may serve as a precursor or building block for synthesizing more complex agrochemicals aimed at controlling plant diseases .
Material Science
The unique properties of triazoles allow them to be utilized in creating advanced materials with specific functionalities. The compound can be incorporated into polymers or coatings to enhance their chemical resistance or mechanical properties .
Case Study 1: Carbonic Anhydrase Inhibition
In a study investigating various inhibitors of carbonic anhydrase-II, this compound was identified as a potent inhibitor with IC50 values indicating effective binding affinity. This study highlighted its potential use in developing medications for treating conditions influenced by carbonic anhydrase activity .
Case Study 2: Synthesis of Agrochemicals
A research project focused on synthesizing novel fungicides incorporated this compound as a key intermediate. The resulting compounds demonstrated significant antifungal activity against various plant pathogens, showcasing the versatility of this triazole derivative in agrochemical formulations .
Mechanism of Action
The mechanism of action of 1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site . The compound’s triazole ring plays a crucial role in these interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazole-Carboximidamide Derivatives
Pyrimidine-Substituted Analogs
- Example: (Z)-5-Amino-1-benzyl-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-1H-1,2,3-triazole-4-carboximidamide (3a) Key Differences: The target compound lacks the pyrimidine ring but retains the hydroxyamidine group. Synthetic Efficiency: Compound 3a is synthesized in 93% yield under optimized conditions (1,4-dioxane, TEA, room temperature) , suggesting that substituents like pyrimidine enhance cycloaddition reactivity compared to simpler hydroxyamidine derivatives.
Benzimidazole and Quinoline Hybrids
- Example: 4-(4-{[4-(1H-Benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)-7-chloroquinoline (9a) Key Differences: These hybrids incorporate bulkier aromatic systems (e.g., quinoline, benzimidazole) linked via triazole-methoxy bridges, unlike the simpler benzyl and hydroxyamidine groups in the target compound. Biological Relevance: Such hybrids exhibit antiproliferative properties, with docking scores up to -10.463 kJ/mol against DPP-IV enzymes . The target compound’s bioactivity remains unexplored but could differ due to its smaller substituents.
Functional Group Comparisons
Hydroxyamidine vs. Sulfonylamidine
- Example: 5-Amino-1,2,3-triazole-4-N-sulfonylamidines Key Differences: Sulfonylamidines, synthesized from sulfonyl azides, prioritize sulfonyl group incorporation over hydroxyamidine .
Hydroxyamidine vs. Imidazole Derivatives
- Example : 1-Benzyl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-1,2,3-triazole (L1)
- Key Differences : L1 replaces hydroxyamidine with an imidazole ring, altering electronic properties and coordination capabilities .
- Applications : Imidazole derivatives are often explored as ligands in catalysis, whereas hydroxyamidine derivatives may favor medicinal applications due to their polar moieties.
Hydrogen-Bonding and Solubility
- In contrast, sulfonylamidines may exhibit lower solubility due to hydrophobic sulfonyl groups .
Biological Activity
1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a chemical compound with the molecular formula C10H11N5O and a molecular weight of 217.23 g/mol. It belongs to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential as a carbonic anhydrase-II inhibitor, which plays a significant role in various physiological processes and disease states.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Notably, it acts as an inhibitor of carbonic anhydrase-II by binding to its active site, thereby preventing the enzyme from performing its normal physiological functions. This inhibition can lead to various therapeutic effects, particularly in conditions where carbonic anhydrase activity is implicated.
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, research has shown that similar triazole compounds exhibit significant cytotoxicity against various cancer cell lines. A study reported that compounds with similar triazole scaffolds demonstrated IC50 values ranging from 1.02 to 74.28 μM across six different cancer cell lines .
Table: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| 5-amino-1-aryl-1H-1,2,3-triazoles | Various | 1.02 - 74.28 | |
| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 |
Antimicrobial Activity
The triazole class has also been noted for its antimicrobial properties. Studies indicate that related compounds exhibit activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in some derivatives enhances their antimicrobial efficacy . While specific data on the antimicrobial effects of this compound is limited, the structural similarities suggest potential activity.
Anti-inflammatory Properties
Research into related triazole compounds has also revealed anti-inflammatory properties. For example, certain derivatives have shown effectiveness in reducing carrageenan-induced paw edema in animal models . This suggests that this compound may possess similar anti-inflammatory capabilities worth exploring.
Synthesis and Evaluation
The synthesis of this compound typically employs "click" chemistry techniques known for their efficiency in forming triazole linkages. Studies have focused on evaluating its biological activity through various assays targeting cancer cell proliferation and enzyme inhibition.
Notable Research Findings
In one notable study involving triazole derivatives:
- Objective : To evaluate anticancer activity.
- Method : Compounds were tested against multiple cancer cell lines.
- Results : Some derivatives exhibited significant cytotoxicity with low IC50 values indicating potent activity .
This reinforces the potential for further development of this compound as a therapeutic agent in oncology.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
